Anti-Influenza A Potency vs. Ribavirin
In a head-to-head in vitro antiviral bioassay against influenza A virus, nuezhenidic acid (compound 6) exhibited an IC₅₀ of 13.1 μM, demonstrating superior potency compared to the positive control ribavirin (IC₅₀ 22.6 μM) [1]. Among the co-isolated secoiridoid analogues tested in the same study, compound 4 (liguluciside B) was the most potent (IC₅₀ 12.5 μM), while compound 1 (liguluciside A) and compound 10 (liguluciridoid A) showed IC₅₀ values of 16.5 μM and 18.5 μM, respectively [1].
| Evidence Dimension | Inhibitory activity against influenza A virus |
|---|---|
| Target Compound Data | IC₅₀ = 13.1 μM |
| Comparator Or Baseline | Ribavirin (IC₅₀ = 22.6 μM); Liguluciside B (IC₅₀ = 12.5 μM); Liguluciside A (IC₅₀ = 16.5 μM); Liguluciridoid A (IC₅₀ = 18.5 μM) |
| Quantified Difference | Nuezhenidic acid is 1.7-fold more potent than ribavirin; 1.3-fold less potent than the most active analogue (liguluciside B). |
| Conditions | In vitro antiviral bioassay; influenza A virus; assay details as per Pang et al. 2018. |
Why This Matters
This quantifies the compound's antiviral potency relative to a clinical standard-of-care and structural analogues, enabling informed selection for influenza A research and screening campaigns.
- [1] Pang X, Zhao JY, Yu HY, et al. Secoiridoid analogues from the fruits of Ligustrum lucidum and their inhibitory activities against influenza A virus. Bioorg Med Chem Lett. 2018;28(9):1516-1519. doi:10.1016/j.bmcl.2018.03.080 View Source
